N-(4-acetylphenyl)formamide N-(4-acetylphenyl)formamide
Brand Name: Vulcanchem
CAS No.: 41656-75-1
VCID: VC8114797
InChI: InChI=1S/C9H9NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-6H,1H3,(H,10,11)
SMILES: CC(=O)C1=CC=C(C=C1)NC=O
Molecular Formula: C9H9NO2
Molecular Weight: 163.17 g/mol

N-(4-acetylphenyl)formamide

CAS No.: 41656-75-1

Cat. No.: VC8114797

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

N-(4-acetylphenyl)formamide - 41656-75-1

Specification

CAS No. 41656-75-1
Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
IUPAC Name N-(4-acetylphenyl)formamide
Standard InChI InChI=1S/C9H9NO2/c1-7(12)8-2-4-9(5-3-8)10-6-11/h2-6H,1H3,(H,10,11)
Standard InChI Key GFPJVIAZPWVQRL-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=C(C=C1)NC=O
Canonical SMILES CC(=O)C1=CC=C(C=C1)NC=O

Introduction

N-(4-acetylphenyl)formamide is an organic compound with the molecular formula C9H9NO2. It is a derivative of formamide, where the formyl group is attached to a phenyl ring substituted with an acetyl group at the para position. This compound has garnered interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)formamide typically involves the N-formylation of 4-acetylaniline using formic acid. This reaction can be catalyzed by various agents, such as polyethylene glycol (PEG-400) or sulfonated rice husk ash (RHA-SO3H), which facilitate the reaction under different conditions, including solvent-free environments.

Synthesis Routes

MethodReagentsConditions
PEG-400 Catalysis4-acetylaniline, formic acid, PEG-400Solvent-based, mild temperature
RHA-SO3H Catalysis4-acetylaniline, formic acid, RHA-SO3HSolvent-free, elevated temperature

Types of Reactions

Reaction TypeReagentsProducts
ReductionTetrahydroxydiboron, organocatalystsCorresponding amines
SubstitutionNucleophiles or electrophilesSubstituted derivatives

Biological Activity

Recent studies have highlighted the potential biological activities of N-(4-acetylphenyl)formamide, particularly its anti-proliferative effects against various cancer cell lines. The compound has shown significant inhibition of cell growth across several types of cancer, including leukemia, lung cancer, colon cancer, and melanoma.

Anti-Proliferative Activity

Cell LineGrowth Inhibition (%)
RPMI-8226 (Leukemia)92.72
NCI-H522 (Lung Cancer)94.57
HCT-15 (Colon Cancer)98.05
SNB-75 (CNS Cancer)80.85
MDA-MB-43 (Melanoma)95.29
OVCAR-4 (Ovarian Cancer)96.33
A498 (Renal Cancer)81.27
T-47D (Breast Cancer)89.47

Industrial Applications

In the industrial sector, N-(4-acetylphenyl)formamide can be used in the synthesis of polymers, resins, and other materials due to its reactivity and functional groups. Its potential applications in materials science are promising, although detailed industrial processes are not widely documented.

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